tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Description
Propriétés
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURNOYXRZQBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403523 | |
| Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219862-14-3 | |
| Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-3-amino-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Reaction Mechanism and Standard Conditions
In a typical procedure, 1,2,3,4-tetrahydroquinolin-3-amine (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Boc anhydride (1.2 equiv.) and a tertiary base such as triethylamine (TEA, 2.0 equiv.) are added sequentially. The reaction proceeds at room temperature for 12–24 hours, monitored by TLC or LCMS. Workup involves quenching with water, extraction with organic solvents, and purification via silica gel chromatography or recrystallization.
Representative Data:
Challenges and Optimizations
Primary side reactions include overprotection (di-Boc formation) and solvent-dependent decomposition. To mitigate this, controlled stoichiometry (1:1 amine:Boc anhydride) and low-temperature conditions (0–5°C) are recommended. In cases where the free amine is hygroscopic or unstable, in situ generation via acid-catalyzed deprotection of a salt (e.g., hydrochloride) may improve yields.
Cyclization-Driven Synthesis of the Tetrahydroquinoline Core
Constructing the tetrahydroquinoline ring prior to Boc protection offers a convergent route. This method is advantageous when the amine precursor is inaccessible commercially.
Friedländer Cyclization with Subsequent Protection
A modified Friedländer reaction condenses 2-aminobenzaldehyde derivatives with cyclic ketones to form the tetrahydroquinoline scaffold. For example, reacting 2-aminobenzaldehyde with cyclohexanone in acidic ethanol yields 1,2,3,4-tetrahydroquinoline, which is selectively aminated at the 3-position via Ullmann coupling or Buchwald-Hartwig amination. The resulting amine is then protected using Boc anhydride as described in Section 1.
Case Study:
A mixture of 2-aminobenzaldehyde (1.0 equiv.), cyclohexanone (1.1 equiv.), and p-toluenesulfonic acid (0.1 equiv.) in ethanol is refluxed for 8 hours. After cyclization, the crude product is aminated using Pd(OAc)₂/Xantphos and tert-butyl carbamate, yielding 3-amino-1,2,3,4-tetrahydroquinoline. Boc protection under standard conditions affords the target compound in 65% overall yield.
Bischler-Napieralski Adaptation
The Bischler-Napieralski reaction, traditionally used for isoquinoline synthesis, has been adapted for tetrahydroquinolines. Treating N-acyl-2-phenylethylamines with POCl₃ or PCl₅ induces cyclodehydration, followed by reduction (e.g., NaBH₄) to saturate the heterocycle. For instance, N-(2-phenylethyl)acetamide cyclizes to 3,4-dihydroquinoline, which is hydrogenated to 1,2,3,4-tetrahydroquinoline. Subsequent Boc protection proceeds smoothly.
Reductive Amination Strategies
Reductive amination offers a one-pot route to simultaneously form the tetrahydroquinoline ring and introduce the Boc group. This method is particularly useful for synthesizing derivatives with substituents on the aromatic ring.
Two-Step Reductive Amination and Protection
A ketone precursor (e.g., 3-keto-1,2,3,4-tetrahydroquinoline) is condensed with ammonium acetate in the presence of sodium triacetoxyborohydride (STAB) or NaBH₃CN. The resulting secondary amine is then Boc-protected.
Example Protocol:
-
Reductive Amination: 3-Keto-1,2,3,4-tetrahydroquinoline (1.0 equiv.), ammonium acetate (3.0 equiv.), and STAB (1.5 equiv.) in 1,2-dichloroethane (DCE) are stirred at 25°C for 24 hours.
-
Boc Protection: The crude amine is treated with Boc anhydride (1.2 equiv.) and DMAP (0.1 equiv.) in DCM, yielding the target compound in 70% overall yield.
Asymmetric Synthesis via Chiral Auxiliaries
For enantiomerically pure products, chiral catalysts such as (R)- or (S)-BINAP-Pd complexes facilitate asymmetric hydrogenation of ketimines. Subsequent Boc protection retains stereochemistry, as demonstrated in the synthesis of (S)-tert-butyl piperidin-3-ylcarbamate derivatives.
Adaptations from Tetrahydroisoquinoline Synthesis
Patents describing tetrahydroisoquinoline-3-carboxamide synthesis provide valuable insights for analogous carbamate preparations.
Cyclization with Formaldehyde and HBr
A patent method for (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves reacting L-phenylalanine with formaldehyde (as paraformaldehyde) and HBr to form the tetrahydroisoquinoline core. Adapting this for carbamate synthesis:
-
Cyclization: L-Phenylalanine (1.0 equiv.) and paraformaldehyde (2.0 equiv.) in 48% HBr are heated at 65°C for 9 hours, forming 1,2,3,4-tetrahydroquinoline-3-carboxylic acid.
-
Decarboxylation and Protection: The carboxylic acid is decarboxylated via Hunsdiecker reaction, and the resulting amine is Boc-protected.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | HBr, 65°C, 9h | 75% |
| Boc Protection | Boc₂O, TEA, DCM, 25°C | 85% |
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Boc Protection | High yields, simplicity | Requires preformed amine | 80–90% |
| Cyclization | Builds complex scaffolds | Multi-step, moderate yields | 60–75% |
| Reductive Amination | One-pot feasibility | Stereochemical control needed | 65–70% |
| Patent Adaptations | Scalable for industry | Harsh conditions (HBr) | 70–85% |
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted carbamates with various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry
The structural characteristics of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate suggest its potential as a scaffold for developing new pharmaceuticals. Preliminary studies indicate that it may possess:
- Antimicrobial Properties : Research has shown that compounds with similar structures exhibit activity against various microbial strains.
- Anti-inflammatory Effects : The compound may interact with biological pathways involved in inflammation, suggesting potential therapeutic applications.
- Enzyme Inhibition : Its structural similarity to known pharmacophores indicates potential as an inhibitor for enzymes involved in disease pathways.
Interaction Studies
Studies focusing on the binding affinity of this compound to specific proteins or enzymes are crucial for understanding its mechanism of action. Initial data suggest interactions with targets related to inflammation and microbial resistance pathways.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibiotic candidate.
Case Study 2: Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties of the compound revealed that it could modulate cytokine production in vitro. This finding supports its potential use in treating inflammatory diseases.
Mécanisme D'action
The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby altering their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- CAS : 474539-25-8
- Molecular Formula : C₁₄H₂₀N₂O₂ (identical to the target compound)
- Similarity Score : 0.84
- Key Differences: The carbamate group is attached to the 6-position of the tetrahydroquinoline ring instead of the 3-position. This positional isomerism may alter steric and electronic properties, affecting reactivity in downstream synthetic applications.
tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Functional Group Modifications
(RS)-tert-Butyl 2-(4-Bromobenzyl)-2-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxylate (3i)
- CAS: Not provided
- Molecular Formula : C₂₈H₂₉BrN₂O₂
- Key Features :
- Comparison : The bulky 4-bromobenzyl and phenyl substituents increase molecular weight (~461.45 g/mol ) and steric hindrance, limiting applications in sterically sensitive reactions compared to the simpler target compound.
tert-Butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate
Isoquinoline Analogs
tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate
- CAS : 1461708-95-1
- Molecular Formula : C₁₆H₂₄N₂O₂
- Key Differences: The isoquinoline core (benzannulation at the 2-position vs. 1-position in quinoline) alters electronic properties and binding affinity in biological systems .
Comparative Data Table
Key Research Findings
- Synthetic Utility : The target compound’s 3-position carbamate group enables efficient protection of secondary amines, while positional isomers (e.g., 6-substituted) show divergent reactivity in coupling reactions .
- Chiral Resolution : Enantiomers of the target compound and its analogs (e.g., compound 3i) are separable via chiral HPLC, critical for asymmetric synthesis .
- Safety and Handling : Compounds with ethyl linkers (e.g., CAS 73664-83-2) are often discontinued due to handling challenges, whereas the parent compound remains widely available .
Activité Biologique
Introduction
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate (CAS No. 219862-14-3) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.33 g/mol
- IUPAC Name : this compound
- Purity : Typically >95% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Research indicates that compounds with a similar structure exhibit inhibitory effects on carbonic anhydrase (CA) isoforms, which are crucial in several physiological processes including acid-base balance and ion exchange .
- Receptor Modulation : The tetrahydroquinoline core is known for its interaction with opioid receptors. Studies have shown that modifications in this structure can enhance affinity and efficacy for μ-opioid receptors (MOR) and δ-opioid receptors (DOR), suggesting potential analgesic properties .
In Vitro Studies
A study evaluated the carbonic anhydrase inhibitory activity of related compounds. While specific data on this compound was not provided, similar dihydroquinolinone derivatives demonstrated moderate to good inhibitory effects against hCA IX and hCA XII with inhibition constants ranging from 2.0 to 86.8 µM .
In Vivo Studies
In vivo assessments using the warm water tail withdrawal assay demonstrated the potential analgesic effects of tetrahydroquinoline derivatives. Compounds showed varying degrees of efficacy at MOR while maintaining antagonist properties at DOR . This dual action could position this compound as a candidate for pain management therapies.
Case Study 1: Antinociceptive Activity
A series of tetrahydroquinoline derivatives were tested for their antinociceptive activity through intraperitoneal administration in mice. The results indicated significant latency increases in withdrawal responses at specific doses (1 mg/kg to 6.8 mg/kg), suggesting effective pain relief mechanisms that could be applicable to this compound .
Case Study 2: Cytokine Modulation
In a study assessing inflammatory responses in THP-1 macrophages treated with various compounds including those related to tetrahydroquinoline structures, significant changes in cytokine production were observed. The results indicated that certain derivatives could modulate inflammatory pathways effectively .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Q & A
Q. What are the key considerations for synthesizing tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate with high yield?
Methodological Answer: Synthesis optimization involves selecting appropriate carbamate-protecting group strategies and reaction conditions. For example, tert-butyl carbamates are typically synthesized via nucleophilic substitution or coupling reactions. A study on structurally related carbamates (e.g., tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate) highlights the importance of catalysts like cesium carbonate and lithium bromide in DMF to enhance reaction efficiency . Key steps include:
- Temperature control (20–50°C) to prevent side reactions.
- Use of anhydrous solvents to avoid hydrolysis of the carbamate group.
- Monitoring reaction progress via TLC or LC-MS to terminate the reaction at optimal conversion.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Focus on diagnostic signals such as the tert-butyl group (δ ~1.4 ppm for CH3, singlet) and carbamate NH (δ ~5–6 ppm, broad). For the tetrahydroquinolinyl moiety, aromatic protons appear between δ 6.5–7.5 ppm, while aliphatic protons resonate at δ 1.5–3.5 ppm .
- IR : Confirm the presence of carbamate C=O (~1680–1720 cm⁻¹) and NH stretching (~3300 cm⁻¹).
- HRMS : Verify molecular ion [M+H]+ or [M+Na]+ peaks with mass accuracy <5 ppm. Cross-reference with PubChem data for analogous carbamates .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Acidic/Basic Conditions : Tert-butyl carbamates are prone to hydrolysis under strong acidic (e.g., TFA) or basic conditions. Stability studies on similar compounds suggest storing the compound at neutral pH and avoiding prolonged exposure to aqueous environments .
- Thermal Stability : Differential scanning calorimetry (DSC) data for related carbamates indicate decomposition temperatures >150°C. Store at 2–8°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for tert-butyl carbamate derivatives?
Methodological Answer: Contradictions often arise from solvent effects, impurities, or stereochemical variations. To address this:
- Reproduce spectra under standardized conditions (e.g., DMSO-d6 for NMR).
- Compare with crystallographic data (e.g., X-ray structures of tert-butyl carbamates, such as those in Das et al. (2016), which reveal hydrogen-bonding patterns influencing spectral shifts) .
- Use computational tools (e.g., DFT calculations) to predict NMR/IR spectra and validate experimental results .
Q. What stereochemical considerations are critical in synthesizing enantiomerically pure forms of this compound?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.
- Asymmetric Catalysis : For diastereoselective synthesis, employ catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-based catalysts) to control stereochemistry at the tetrahydroquinolin-3-yl position .
Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test alternatives to cesium carbonate (e.g., K₂CO₃ or DBU) to reduce salt by-products.
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to suppress side reactions.
- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer and improve yield (reported for similar carbamate syntheses) .
Q. What computational methods are suitable for predicting the reactivity of tert-butyl carbamates in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states for carbamate hydrolysis or nucleophilic substitution.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. DMF) .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) for pharmacological applications .
Q. How can researchers assess the toxicity of this compound when limited toxicological data are available?
Methodological Answer:
- In Silico Models : Use tools like ProTox-II or ECOSAR to predict acute toxicity (e.g., LD50) and environmental hazards .
- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity.
- Literature Analogues : Extrapolate data from structurally related carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate, which shows low acute toxicity in safety data sheets) .
Q. What role does this compound play in multicomponent reactions (MCRs) for generating heterocyclic libraries?
Methodological Answer: The tetrahydroquinolinyl-carbamate scaffold serves as a versatile intermediate in MCRs:
Q. How can researchers troubleshoot purification challenges for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
